8-(Morpholin-4-yl)quinoline-5,6-dione
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Overview
Description
8-(Morpholin-4-yl)quinoline-5,6-dione is a quinoline derivative known for its potent biological activities This compound is characterized by the presence of a morpholine ring attached to the quinoline core, which contributes to its unique chemical properties and biological functions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Morpholin-4-yl)quinoline-5,6-dione typically involves the cyclization of appropriate precursors. One common method includes the thermal cyclocondensation of (2-bromoanilino)-morpholin-4-yl-5-methylene-2,2-dimethyl [1,3]dioxane-4,6-dione, which affords the desired quinoline derivative . The reaction conditions often require elevated temperatures and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
8-(Morpholin-4-yl)quinoline-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-5,6-dione derivatives.
Reduction: Reduction reactions can convert the quinoline dione to its corresponding hydroquinone.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
8-(Morpholin-4-yl)quinoline-5,6-dione has been extensively studied for its applications in various fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It shows potential as an antitumor agent by inhibiting the proliferation of tumor cell lines.
Mechanism of Action
The primary mechanism of action of 8-(Morpholin-4-yl)quinoline-5,6-dione involves the inhibition of cell division cycle 25 (CDC25) phosphatases . This inhibition leads to the arrest of cell cycle progression at both G1 and G2/M phases, preventing the activation of cyclin-dependent kinases . The compound’s ability to inhibit CDC25 phosphatases makes it a valuable tool in cancer research and therapy.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-7-(2-morpholin-4-yl-ethylamino)quinoline-5,8-dione: This compound shares a similar structure and also inhibits CDC25 phosphatases.
8-Bromo-2-morpholin-4-yl-quinolin-4-one: Another quinoline derivative with similar biological activities.
Uniqueness
8-(Morpholin-4-yl)quinoline-5,6-dione is unique due to its specific substitution pattern and its potent inhibition of CDC25 phosphatases. This makes it particularly effective in halting cell cycle progression and offers potential therapeutic benefits in cancer treatment.
Properties
CAS No. |
21872-95-7 |
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Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
8-morpholin-4-ylquinoline-5,6-dione |
InChI |
InChI=1S/C13H12N2O3/c16-11-8-10(15-4-6-18-7-5-15)12-9(13(11)17)2-1-3-14-12/h1-3,8H,4-7H2 |
InChI Key |
YLADGLBABGIRRP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=O)C(=O)C3=C2N=CC=C3 |
Origin of Product |
United States |
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